molecular formula C10H11N3O5 B12793440 Uridine, 3'-cyano-3'-deoxy- CAS No. 121123-90-8

Uridine, 3'-cyano-3'-deoxy-

Cat. No.: B12793440
CAS No.: 121123-90-8
M. Wt: 253.21 g/mol
InChI Key: LQCFXQFCWDHFAZ-SQEXRHODSA-N
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Description

Uridine, 3’-cyano-3’-deoxy- is a nucleoside analog that has garnered interest in various fields of scientific research. This compound is a derivative of uridine, where the hydroxyl group at the 3’ position is replaced by a cyano group. This structural modification imparts unique chemical and biological properties to the compound, making it a valuable tool in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 3’-cyano-3’-deoxy- typically involves the modification of uridine through a series of chemical reactions. One common method includes the activation of the 3’-hydroxyl group followed by nucleophilic substitution with a cyanide source. This can be achieved using reagents such as trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of Uridine, 3’-cyano-3’-deoxy- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Uridine, 3’-cyano-3’-deoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Uridine, 3’-cyano-3’-deoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Uridine, 3’-cyano-3’-deoxy- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It can inhibit enzymes such as uridine phosphorylase, which plays a role in nucleotide metabolism. This inhibition can lead to the disruption of DNA and RNA synthesis, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-3’-deoxyuridine: Another nucleoside analog with an azido group at the 3’ position.

    3’-Fluoro-3’-deoxyuridine: Contains a fluoro group at the 3’ position.

    3’-Amino-3’-deoxyuridine: Features an amino group at the 3’ position.

Uniqueness

Uridine, 3’-cyano-3’-deoxy- is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool for studying nucleic acid interactions and developing new therapeutic agents .

Properties

CAS No.

121123-90-8

Molecular Formula

C10H11N3O5

Molecular Weight

253.21 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carbonitrile

InChI

InChI=1S/C10H11N3O5/c11-3-5-6(4-14)18-9(8(5)16)13-2-1-7(15)12-10(13)17/h1-2,5-6,8-9,14,16H,4H2,(H,12,15,17)/t5-,6-,8-,9-/m1/s1

InChI Key

LQCFXQFCWDHFAZ-SQEXRHODSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)C#N)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#N)O

Origin of Product

United States

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